molecular formula C18H21BrN2O2 B11369699 4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B11369699
M. Wt: 377.3 g/mol
InChI Key: DNONGDSKNLAXSC-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is a synthetic chemical compound that belongs to the class of benzamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the addition of other functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells and induce apoptosis.

    Biochemistry: The compound is used to study enzyme inhibition, particularly histone deacetylases (HDACs), which play a role in gene expression regulation.

    Pharmacology: Research focuses on its anti-inflammatory properties and its ability to reduce the production of pro-inflammatory cytokines.

    Industry: The compound’s unique chemical properties make it useful in the development of novel drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide involves the inhibition of enzymes such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can activate tumor suppressor genes and induce apoptosis in cancer cells. This mechanism is crucial for its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2-bromo-: This compound has a similar structure but lacks the dimethylamino and methoxyphenyl groups.

    Benzamide, 2-bromo-N-methyl-: Similar in structure but with a methyl group instead of the dimethylamino group.

Uniqueness

4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is unique due to the presence of both the dimethylamino and methoxyphenyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its ability to inhibit HDACs and provide its anticancer and anti-inflammatory properties.

Properties

Molecular Formula

C18H21BrN2O2

Molecular Weight

377.3 g/mol

IUPAC Name

4-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21BrN2O2/c1-21(2)16(15-6-4-5-7-17(15)23-3)12-20-18(22)13-8-10-14(19)11-9-13/h4-11,16H,12H2,1-3H3,(H,20,22)

InChI Key

DNONGDSKNLAXSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2OC

Origin of Product

United States

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